N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine
Overview
Description
N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxyphenyl group and a pentyloxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 2-(pentyloxy)benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methoxyaniline is dissolved in an appropriate solvent, such as ethanol or methanol. The 2-(pentyloxy)benzyl chloride is then added dropwise to the solution while maintaining the reaction temperature between 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and optimized reaction conditions can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or pentyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-N-benzylamine
- N-(4-Methoxyphenyl)-N-[2-(ethoxy)benzyl]amine
- N-(4-Methoxyphenyl)-N-[2-(butoxy)benzyl]amine
Uniqueness
N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine is unique due to the presence of both methoxy and pentyloxy groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-N-[(2-pentoxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-7-14-22-19-9-6-5-8-16(19)15-20-17-10-12-18(21-2)13-11-17/h5-6,8-13,20H,3-4,7,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZOWIXCTDQUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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